molecular formula C20H19F3N2OS2 B12030829 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 578722-36-8

3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12030829
CAS No.: 578722-36-8
M. Wt: 424.5 g/mol
InChI Key: CFFFUZJTYXDCOS-UHFFFAOYSA-N
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Description

The compound 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (hereafter referred to as Compound X) is a thieno[2,3-d]pyrimidin-4-one derivative characterized by:

  • Core structure: A fused tetracyclic system comprising a thiophene ring annulated with a pyrimidinone moiety .
  • Substituents: 3-Ethyl group: Positioned at the pyrimidinone nitrogen, contributing moderate lipophilicity and steric flexibility. 2-{[3-(Trifluoromethyl)benzyl]sulfanyl} group: A sulfanyl (-S-) linker bonded to a 3-(trifluoromethyl)benzyl group, introducing strong electron-withdrawing effects and enhanced metabolic stability due to the CF₃ moiety .

This scaffold is pharmacologically relevant, as thienopyrimidinones are known for diverse bioactivities, including antimicrobial, antifungal, and anti-inflammatory properties .

Properties

CAS No.

578722-36-8

Molecular Formula

C20H19F3N2OS2

Molecular Weight

424.5 g/mol

IUPAC Name

3-ethyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H19F3N2OS2/c1-2-25-18(26)16-14-8-3-4-9-15(14)28-17(16)24-19(25)27-11-12-6-5-7-13(10-12)20(21,22)23/h5-7,10H,2-4,8-9,11H2,1H3

InChI Key

CFFFUZJTYXDCOS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)C(F)(F)F)SC4=C2CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothieno-Pyrimidinone Core: This involves the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the Trifluoromethyl Group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Benzylsulfanyl Group: This is achieved through nucleophilic substitution reactions, where a benzylsulfanyl group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) moiety undergoes oxidation under mild conditions, forming sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.

Reaction Oxidizing Agent Conditions Product Reference
Sulfanyl → SulfoxideH₂O₂RT, 6–12 hrsCorresponding sulfoxide derivative with increased polarity
Sulfanyl → SulfonemCPBA0°C → RT, 24 hrsSulfone derivative with enhanced metabolic stability

Key Findings :

  • Sulfoxide formation occurs preferentially over sulfone under stoichiometric H₂O₂.

  • Sulfone derivatives show reduced susceptibility to enzymatic degradation in vitro .

Nucleophilic Substitution at the Sulfanyl Position

The benzylsulfanyl group participates in nucleophilic displacement reactions, enabling functional group diversification.

Replacement Nucleophile Reagent Conditions Product Reference
ThiolsRSH, K₂CO₃DMF, 80°C, 24 hrsNew sulfanyl derivatives with altered lipophilicity
AminesRNH₂, CuI, DIPEADMSO, 100°C, 48 hrsAminated analogs with enhanced solubility

Key Findings :

  • Thiol substitutions proceed efficiently in polar aprotic solvents .

  • Amine substitutions require catalytic copper(I) iodide for C–S bond activation .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethylbenzyl group directs electrophilic attacks to the aromatic ring’s meta position.

Electrophile Reagent Conditions Product Reference
Nitronium ionHNO₃, H₂SO₄0°C, 2 hrsNitro-substituted derivative at meta position
HalogensBr₂, FeBr₃RT, 12 hrsBrominated analog

Key Findings :

  • Nitration yields a single regioisomer due to the trifluoromethyl group’s strong meta-directing effect.

  • Bromination under Friedel-Crafts conditions retains the heterocyclic core’s integrity .

Functionalization of the Ethyl Substituent

The ethyl group on the pyrimidine ring undergoes alkylation and oxidation.

Reaction Reagent Conditions Product Reference
DeethylationBBr₃CH₂Cl₂, −78°C, 1 hrPyrimidin-4(3H)-one with free N–H group
Oxidation to Carboxylic AcidKMnO₄, H₂O60°C, 6 hrsCarboxylic acid derivative

Key Findings :

  • BBr₃-mediated deethylation is quantitative but requires strict anhydrous conditions .

  • Oxidation to carboxylic acid enhances hydrogen-bonding capacity for target interactions .

Ring-Opening and Rearrangement Reactions

The tetrahydrobenzothieno[2,3-d]pyrimidine core undergoes ring-specific transformations under harsh conditions.

Reaction Conditions Product Reference
Acid-catalyzed ring expansionHCl (conc.), reflux, 48 hrsSeven-membered thienoazepine analog
Base-induced ring contractionNaOH (aq.), 100°C, 24 hrsThiophene-fused pyrimidine fragment

Key Findings :

  • Ring expansion under acidic conditions proceeds via carbocation intermediates.

  • Base-mediated contraction yields fragmented products with retained sulfanyl groups .

Metal-Catalyzed Cross-Coupling

The iodinated precursor of this compound (synthesized via Sandmeyer reaction) participates in Suzuki-Miyaura couplings.

Coupling Partner Catalyst Conditions Product Reference
Arylboronic acidPd(PPh₃)₄THF/H₂O, 80°C, 12 hrsBiaryl derivatives with extended π-system

Key Findings :

  • Coupling efficiency exceeds 85% for electron-deficient arylboronic acids .

  • Products exhibit redshifted UV-Vis absorption due to conjugation .

Scientific Research Applications

3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound X features a 3-ethyl group , while analogs often vary in substituents at this position, influencing steric and electronic properties:

Compound ID Position 3 Substituent Key Properties/Activities Reference
Compound X Ethyl Balanced lipophilicity; moderate steric bulk
3-(4-Methoxyphenyl) analog 4-Methoxyphenyl Enhanced electron density; potential solubility in polar solvents
3-(4-Methylphenyl) analog 4-Methylphenyl Increased lipophilicity; potential CYP450 interactions
3-Isopropyl analog Isopropyl Higher steric hindrance; reduced metabolic clearance

Impact :

  • Electron-donating groups (e.g., methoxy in ) may improve solubility but reduce metabolic stability.
  • Lipophilic groups (e.g., methylphenyl in ) enhance membrane permeability but may increase toxicity risks.
  • Ethyl in Compound X offers a compromise between solubility and stability, making it a versatile candidate for further optimization.

Substituent Variations at Position 2 (Sulfanyl Group)

The 2-sulfanyl group in Compound X is substituted with a 3-(trifluoromethyl)benzyl moiety. Other analogs feature distinct substituents:

Compound ID Position 2 Substituent Key Properties/Activities Reference
Compound X 3-(Trifluoromethyl)benzyl Enhanced metabolic stability; strong electron-withdrawing effects
2-(4-Bromophenoxy) analog 4-Bromophenoxy Halogen-mediated halogen bonding; antifungal activity
2-{[3-Chlorobenzyl]sulfanyl} 3-Chlorobenzyl Moderate electron-withdrawing effects; antimicrobial potential
2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl} 4-Fluorophenyl-2-oxoethyl Polar keto group; potential for hydrogen bonding

Impact :

  • Trifluoromethylbenzyl in Compound X confers resistance to oxidative metabolism, prolonging half-life .
  • Halogenated groups (e.g., bromo in ) improve target binding via halogen bonds but may reduce solubility.
  • Polar groups (e.g., keto in ) enhance aqueous solubility but may limit blood-brain barrier penetration.

Comparison :

  • Compound X’s synthesis likely follows protocols similar to , leveraging NaH-mediated thiolation.
  • Challenges : The trifluoromethyl group may require inert atmospheres to prevent decomposition.

Biological Activity

The compound 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothieno-pyrimidine core with a trifluoromethyl group and a sulfanyl moiety. Its molecular formula is C14H14F3N1S1C_{14}H_{14}F_3N_1S_1 with a molecular weight of approximately 329.33 g/mol.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds containing thieno-pyrimidine structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with sulfanyl groups have been demonstrated to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The benzothieno-pyrimidine framework has been linked to anticancer activities in several studies. For example, compounds in this class have been found to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • DNA Interaction : Some derivatives have shown the ability to intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The presence of trifluoromethyl groups may enhance the compound's ability to generate ROS, contributing to its cytotoxic effects on tumor cells .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various derivatives of the target compound. Notable findings include:

  • A study reported that related thieno-pyrimidine compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant bacterial strains .
  • Another research highlighted the anticancer efficacy of similar compounds in multicellular spheroid models, showcasing enhanced drug delivery and effectiveness compared to traditional therapies .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for various thieno-pyrimidine derivatives:

Compound NameAntibacterial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)Mechanism of Action
Compound A0.125 (against S. aureus)10 (breast cancer cells)Topoisomerase inhibition
Compound B0.250 (against E. coli)15 (lung cancer cells)DNA intercalation
Target CompoundTBDTBDTBD

Q & A

Q. What are the established synthetic routes for this compound, and how can intermediates be optimized for yield?

The compound is synthesized via a multi-step pathway starting with the Gewald reaction to form the tetrahydrobenzothiophene core. Key steps include cyclization with formamide to generate the pyrimidinone ring, followed by chlorination using POCl₃ and substitution with 3-(trifluoromethyl)benzylthiol . Optimization involves adjusting reaction temperatures (e.g., 80–100°C for cyclization) and stoichiometric ratios (e.g., 1:2 for chloro intermediate to thiol nucleophile) to improve yields from ~60% to >85% .

Q. How is structural characterization performed for derivatives of this scaffold?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and substituent orientation. For example, SC-XRD data (R factor = 0.067–0.069, data-to-parameter ratio >14) resolve the tetracyclic system and confirm the sulfanyl group’s spatial orientation . Complementary techniques include ¹H/¹³C NMR (e.g., δ 2.8–3.2 ppm for tetrahydro ring protons) and HRMS for molecular ion validation .

Q. What in vitro assays are used to evaluate biological activity?

Standard assays include:

  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays with IC₅₀ values compared to ibuprofen .
  • Antifungal : Growth inhibition of C. albicans via agar dilution methods .

Advanced Research Questions

Q. How do substituents at the 3-ethyl and 2-sulfanyl positions influence pharmacological activity?

  • 3-Position : Alkyl groups (e.g., ethyl, isopropyl) enhance metabolic stability but reduce solubility. Trifluoromethylbenzyl at the 2-sulfanyl position increases lipophilicity (logP >3.5), improving blood-brain barrier penetration .
  • 2-Sulfanyl : Arylthio groups (e.g., 3-CF₃-benzyl) enhance COX-2 selectivity (COX-2 IC₅₀ = 0.8 µM vs. COX-1 IC₅₀ = 12 µM) . Table 1 : Activity vs. Substituent Modifications
Substituent (Position)Biological TargetIC₅₀/MICSource
3-Ethyl, 2-(3-CF₃-benzyl)COX-20.8 µM
3-Isopropyl, 2-(4-Br-phenoxy)Antifungal8 µg/mL

Q. What computational methods are used to predict binding modes and selectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM) model interactions with targets like COX-2 or fungal CYP51. Key findings:

  • The trifluoromethyl group forms hydrophobic interactions with Leu-384 in COX-2 .
  • The tetrahydro ring aligns with the sterol-binding pocket in CYP51, explaining antifungal activity .

Q. How can contradictory data on metabolic stability be resolved?

Discrepancies arise from assay conditions (e.g., microsomal vs. hepatocyte models). For example:

  • Microsomal stability : High clearance (>50% in 30 min) due to CYP3A4-mediated oxidation of the ethyl group .
  • Hepatocyte stability : Lower clearance (<30%) attributed to plasma protein binding . Mitigation strategies include deuterating the ethyl group or introducing electron-withdrawing substituents .

Q. What strategies improve aqueous solubility without compromising activity?

  • Prodrugs : Phosphate esters at the 4-oxo position increase solubility (e.g., 10-fold in PBS) .
  • Co-crystallization : Use of hydrophilic co-formers (e.g., succinic acid) improves dissolution rates .

Methodological Notes

  • Synthetic Challenges : Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to byproducts from incomplete substitution .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., ELISA for COX-2 and whole-blood assays) to avoid false positives .

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